molecular formula C13H11N3OS B182780 3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 43088-51-3

3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B182780
CAS No.: 43088-51-3
M. Wt: 257.31 g/mol
InChI Key: BXOLEYZBXKQEQN-UHFFFAOYSA-N
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Description

CL-278184: is a chemical compound known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-278184 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods: Industrial production of CL-278184 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: CL-278184 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: CL-278184 is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules. Its unique properties make it valuable in developing new chemical processes and materials.

Biology: In biological research, CL-278184 is utilized for studying cellular processes and interactions. It may serve as a probe or marker in biochemical assays and experiments.

Medicine: The compound has potential applications in medicine, particularly in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for treating certain medical conditions.

Industry: In the industrial sector, CL-278184 is employed in manufacturing processes, including the production of specialty chemicals and materials. Its versatility and effectiveness contribute to its widespread use.

Mechanism of Action

The mechanism of action of CL-278184 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and medicine.

Comparison with Similar Compounds

Uniqueness: CL-278184 stands out due to its specific properties and applications, which may differ from those of similar compounds. Its unique chemical structure and reactivity make it valuable in various scientific and industrial fields.

Properties

IUPAC Name

3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-15-12-11(13(17)16(8)14)10(7-18-12)9-5-3-2-4-6-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLEYZBXKQEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195684
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-51-3
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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